4-(2-Fluoropyridin-3-YL)piperidin-4-OL
Description
Properties
IUPAC Name |
4-(2-fluoropyridin-3-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-8(2-1-5-13-9)10(14)3-6-12-7-4-10/h1-2,5,12,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUUVFQDAXXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(N=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to form 2-fluoropyridine.
Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Coupling Reaction: The final step involves coupling the fluoropyridine with the piperidine derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropyridin-3-YL)piperidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce different alcohol or amine derivatives.
Scientific Research Applications
4-(2-Fluoropyridin-3-YL)piperidin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropy
Biological Activity
4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluoropyridine moiety, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C11H14FN3O
- Molecular Weight : 225.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific protein targets, particularly those involved in cell signaling and apoptosis. Preliminary studies suggest that this compound may inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in necroptosis, thereby modulating inflammatory responses and cell death pathways.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The synthesized derivatives often demonstrate varying degrees of inhibition against pathogens, with some achieving IC50 values in the low micromolar range .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on related piperidine compounds have shown that they can inhibit enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and gastric ulcers .
Study 1: Inhibition of RIPK1
A recent study highlighted the role of piperidine derivatives in inhibiting RIPK1 activity. The results demonstrated that compounds structurally similar to this compound effectively reduced necroptosis-related inflammation in vitro. The inhibition led to decreased levels of pro-inflammatory cytokines, indicating a potential therapeutic application in inflammatory diseases.
Study 2: Antimicrobial Efficacy
In another investigation, a series of piperidine derivatives were synthesized and tested for their antimicrobial properties. The study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 0.5 to 10 µM. This positions this compound as a candidate for further development as an antibacterial agent .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | RIPK1 | TBD | Anti-inflammatory |
| Piperidine Derivative A | AChE | 1.5 | Enzyme Inhibition |
| Piperidine Derivative B | Urease | 2.0 | Enzyme Inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL and their biological or physicochemical properties:
Pharmacological and Functional Comparisons
- This contrasts with the fluoropyridinyl derivative, where the fluorine’s electronic effects might favor different receptor interactions .
- HIV-1 Inhibition: The 4-chlorophenyl analog () highlights the importance of aryl substituents in antiviral activity.
- Solubility and Bioavailability : The methylsulfonylphenyl analog () suggests that sulfonyl groups improve solubility, whereas the hydroxyl group in the target compound may enhance hydrogen-bonding capacity, affecting membrane permeability .
Key Research Findings and Gaps
- Electronic Effects : Fluorine at the pyridine 2-position likely increases metabolic stability compared to chlorophenyl or sulfonyl groups, as seen in related compounds .
- Functional Trade-offs: While the quinolin-3-yl analog modulates 5-HT1A, its bulky substituents may limit CNS penetration compared to the smaller fluoropyridinyl group .
- Unanswered Questions: No direct data on the target compound’s receptor affinity or metabolic profile exist in the provided evidence.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(2-fluoropyridin-3-yl)piperidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the fluoropyridinyl group onto the piperidine scaffold. For example, halogenated pyridine derivatives can react with piperidin-4-ol intermediates under palladium catalysis (e.g., Suzuki-Miyaura coupling). Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to 80°C), and base selection (e.g., NaOH or K₂CO₃) to enhance yield and reduce side products . Purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous piperidine syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of fluoropyridinyl substitution and hydroxyl group position. For example, distinct shifts for the fluoropyridine protons (δ 7.5–8.5 ppm) and piperidine protons (δ 1.5–3.5 ppm) are observed .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>99%) and identifies impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₂FN₂O⁺ requires m/z 195.0933) .
Advanced Research Questions
Q. How does the fluoropyridinyl substituent influence receptor binding affinity and selectivity in neurological targets?
- Methodological Answer : Fluorine’s electronegativity enhances binding via dipole interactions and modulates lipophilicity. For example, in dopamine D₂ receptor antagonists (e.g., L-741,626), fluorinated aryl groups improve selectivity by reducing off-target binding . Radioligand displacement assays (e.g., ³H-LSD for serotonin receptors) quantify affinity (Ki values), while functional cAMP assays differentiate agonist/antagonist profiles . SAR studies suggest that fluoropyridinyl positioning (meta vs. para) significantly impacts 5-HT1F vs. 5-HT1A selectivity, as seen in analogous compounds .
Q. How can conflicting reports on biological activity be resolved through experimental design?
- Methodological Answer : Contradictions often arise from assay specificity or model differences. For example:
- Orthogonal Assays : Combine radioligand binding (Ki) with functional assays (e.g., cAMP inhibition for Gi/o-coupled receptors) to confirm target engagement .
- Dose-Response Analysis : Test concentrations ≥10× Ki to rule out nonspecific effects (e.g., luminescence interference at ≥3 μM in HEK293T cells) .
- In Vivo/In Vitro Correlation : Use glucose tolerance tests in diabetic mice to validate in vitro insulin secretion findings, controlling for survival vs. secretory effects (e.g., via graft removal post-study) .
Q. What integrated approaches assess the therapeutic potential of this compound derivatives for metabolic disorders?
- Methodological Answer :
- In Vitro Screening : Human islet cultures treated with 200 nM compound for 24–72 hours measure insulin secretion via ELISA .
- In Vivo Models : NSG mice with STZ-induced diabetes receive twice-daily IP injections (20 mg/kg) post-islet transplant. Glucose tolerance tests (IPGTT) and plasma insulin normalization (fasting glucose:insulin ratio) evaluate efficacy .
- Statistical Rigor : Two-way ANOVA with Benjamini-Hochberg correction minimizes false positives in multi-donor studies (e.g., p < 0.05 for 28 comparisons) .
Key Considerations for Researchers
- Safety : Piperidin-4-ol derivatives may cause skin/eye irritation (GHS Category 2/2A). Use PPE and fume hoods during synthesis .
- Metabolic Stability : Assess hepatic microsome stability to guide dosing regimens .
- Structural Analogues : Explore fluoropyridine regioisomers (2- vs. 3-fluoro) to optimize pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
